![molecular formula C12H17NO3 B14044021 2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol CAS No. 101221-45-8](/img/structure/B14044021.png)
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol is a chemical compound characterized by the presence of a benzodioxin ring fused with an ethanolamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products .
Applications De Recherche Scientifique
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxin-2-methanol: Similar in structure but with a methanol group instead of ethanolamine.
Ethyl 1,4-benzodioxan-2-carboxylate: Contains a carboxylate group, differing in its functional group and potential reactivity.
Uniqueness
2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol is unique due to its combination of a benzodioxin ring with an ethanolamine moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
101221-45-8 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-[2,3-dihydro-1,4-benzodioxin-3-yl(ethyl)amino]ethanol |
InChI |
InChI=1S/C12H17NO3/c1-2-13(7-8-14)12-9-15-10-5-3-4-6-11(10)16-12/h3-6,12,14H,2,7-9H2,1H3 |
Clé InChI |
ZKAKIZKTGWUHFD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)C1COC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)

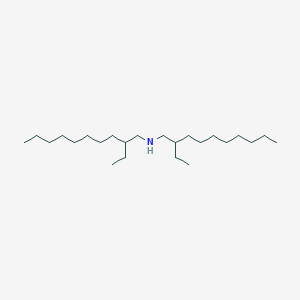
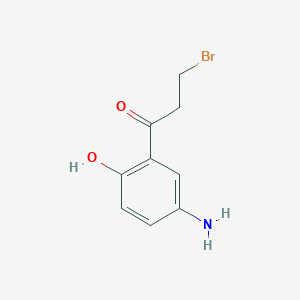
![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)

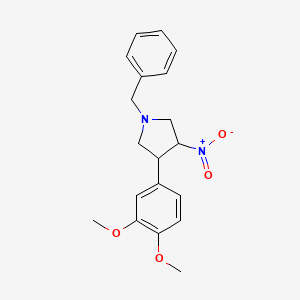
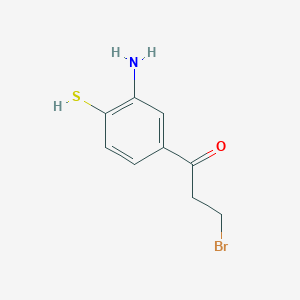
![1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride](/img/structure/B14043994.png)
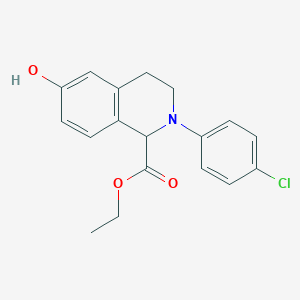



![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)
